Cas no 83221-38-9 (Benzenesulfonamide,4-[[4-[2-[4-(2-hydroxybutoxy)-3-methylphenyl]diazenyl]phenyl]amino]-3-nitro-N-(phenylsulfonyl)-,lithium salt (1:1))

Benzenesulfonamide,4-[[4-[2-[4-(2-hydroxybutoxy)-3-methylphenyl]diazenyl]phenyl]amino]-3-nitro-N-(phenylsulfonyl)-,lithium salt (1:1) structure
83221-38-9 structure
Product name:Benzenesulfonamide,4-[[4-[2-[4-(2-hydroxybutoxy)-3-methylphenyl]diazenyl]phenyl]amino]-3-nitro-N-(phenylsulfonyl)-,lithium salt (1:1)
CAS No:83221-38-9
MF:C29H29N5O8S2.Li
MW:646.64026
CID:721875
PubChem ID:44150425

Benzenesulfonamide,4-[[4-[2-[4-(2-hydroxybutoxy)-3-methylphenyl]diazenyl]phenyl]amino]-3-nitro-N-(phenylsulfonyl)-,lithium salt (1:1) Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,4-[[4-[2-[4-(2-hydroxybutoxy)-3-methylphenyl]diazenyl]phenyl]amino]-3-nitro-N-(phenylsulfonyl)-,lithium salt (1:1)
    • Benzenesulfonamide,4-[[4-[2-[4-(2-hydroxybutoxy)-3-methylphenyl]diazenyl]phenyl]amino]-3-nitro-N-(phenylsulfonyl)-,lithium sa
    • Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate
    • EINECS 280-216-1
    • Benzenesulfonamide, 4-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)phenyl)amino)-3-nitro-N-(phenylsulfonyl)-, monolithium salt
    • 83221-38-9
    • Lithium 4-[[4-[[4-(2-hydroxybutoxy)-m-tolyl]azo]phenyl]amino]-3-nitro-N-(phenylsulfonyl)benzenesulfonamidate
    • Inchi: InChI=1S/C29H29N5O8S2.Li/c1-3-24(35)19-42-29-16-13-23(17-20(29)2)32-31-22-11-9-21(10-12-22)30-27-15-14-26(18-28(27)34(36)37)44(40,41)33-43(38,39)25-7-5-4-6-8-25;/h4-18,24,30,33,35H,3,19H2,1-2H3;
    • InChI Key: JXBWFTGHDYSEKN-UHFFFAOYSA-N
    • SMILES: [Li].CCC(COC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])C)O

Computed Properties

  • Exact Mass: 646.16175868g/mol
  • Monoisotopic Mass: 646.16175868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 12
  • Complexity: 1160
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 209Ų

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